3'--Amino-2',3'-dideoxyuridine
Overview
Description
3’–Amino-2’,3’-dideoxyuridine is a synthetic nucleoside analogue. It is structurally similar to uridine but lacks the 2’ and 3’ hydroxyl groups, which are replaced by an amino group at the 3’ position. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, particularly in antiviral research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’–Amino-2’,3’-dideoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2,4(1H,3H)-pyrimidinedione.
Formation of Intermediate: The intermediate 1-[2,3-dideoxy-3-[(1-methylethylidene)amino]-β-D-threo-pentofuranosyl] is formed.
Final Product: The intermediate undergoes further reactions to yield 3’–Amino-2’,3’-dideoxyuridine.
Industrial Production Methods: Industrial production methods for 3’–Amino-2’,3’-dideoxyuridine are not well-documented in the public domain. the synthesis generally involves large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3’–Amino-2’,3’-dideoxyuridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while substitution can produce a variety of functionalized nucleosides .
Scientific Research Applications
3’–Amino-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its potential antiviral properties, particularly against human immunodeficiency virus.
Medicine: Research is ongoing to explore its potential as an antiviral drug.
Industry: It is used in the development of pharmaceuticals and as a research tool in molecular biology.
Mechanism of Action
The mechanism of action of 3’–Amino-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses .
Comparison with Similar Compounds
3’–Azido-2’,3’-dideoxyuridine: Similar in structure but contains an azido group instead of an amino group.
3’–Amino-2’,3’-dideoxycytidine: Contains a cytosine base instead of uracil.
Uniqueness: 3’–Amino-2’,3’-dideoxyuridine is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication by chain termination sets it apart from other nucleoside analogues .
Properties
IUPAC Name |
1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGYFDPAEFUDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.